molecular formula C21H13F2N3O2 B12274014 (2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B12274014
M. Wt: 377.3 g/mol
InChI Key: DHRXXLFEEKUZPF-UHFFFAOYSA-N
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Description

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with a difluorophenyl group and a pyridinyl moiety, enhancing its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The introduction of the difluorophenyl group is usually achieved via a nucleophilic substitution reaction, where a suitable difluorobenzene derivative reacts with the chromene intermediate. The final step involves the formation of the imino and carboxamide functionalities, often through condensation reactions with pyridine derivatives under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core can yield quinone derivatives, while reduction of the imino group can produce amine derivatives.

Scientific Research Applications

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and pyridinyl moiety can enhance binding affinity to these targets, leading to modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in its core structure and functional groups.

    Methylammonium lead halides: Although structurally different, these compounds also have applications in materials science.

Uniqueness

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is unique due to its combination of a chromene core with difluorophenyl and pyridinyl functionalities, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H13F2N3O2

Molecular Weight

377.3 g/mol

IUPAC Name

2-(2,4-difluorophenyl)imino-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C21H13F2N3O2/c22-14-8-9-17(16(23)12-14)25-21-15(11-13-5-1-2-6-18(13)28-21)20(27)26-19-7-3-4-10-24-19/h1-12H,(H,24,26,27)

InChI Key

DHRXXLFEEKUZPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=C(C=C(C=C3)F)F)O2)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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